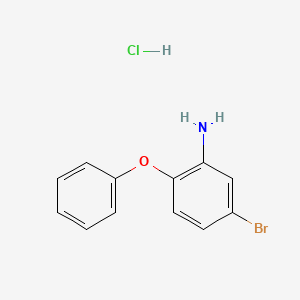

5-Bromo-2-phenoxyaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-phenoxyaniline hydrochloride: is an organic compound with the molecular formula C12H11BrClNO . It is a derivative of aniline, substituted with a bromine atom at the 5-position and a phenoxy group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenoxyaniline hydrochloride typically involves multiple steps:

Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce a nitro group.

Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

Esterification: The carboxylic acid is esterified to form an ester intermediate.

Bromination: The ester is brominated to introduce the bromine atom at the desired position.

Diazotization: Finally, the amino group is diazotized and coupled with a phenol to form the phenoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-phenoxyaniline hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium carbonate.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products:

Substituted Anilines: Products formed by replacing the bromine atom with other functional groups.

Phenoxy Derivatives: Products formed by modifying the phenoxy group.

Scientific Research Applications

Chemistry

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine

- Explored for its potential use in drug development and pharmaceutical research.

Industry

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, electrophilic addition, and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

2-Phenoxyaniline: Lacks the bromine substitution, leading to different reactivity and applications.

5-Bromoaniline: Lacks the phenoxy group, resulting in different chemical properties.

2-Bromoaniline: Substituted at a different position, affecting its reactivity and applications.

Uniqueness

- The presence of both the bromine atom and the phenoxy group in 5-Bromo-2-phenoxyaniline hydrochloride makes it a versatile compound with unique reactivity and applications. It can participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and research .

Biological Activity

5-Bromo-2-phenoxyaniline hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₀BrN₁O·HCl

- Molecular Weight : 300.58 g/mol

- CAS Number : 1185304-59-9

This compound is characterized by the presence of a bromine atom and a phenoxy group, which contribute to its biological properties.

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC₅₀ values for different cell lines:

| Cell Line | IC₅₀ (μM) | Comments |

|---|---|---|

| A2058 (Melanoma) | 15.37 ± 0.7 | Notable inhibitory effect on cell viability |

| MDA-MB-231 (Breast) | 20.99 ± 0.8 | Effective against triple-negative breast cancer |

| MCF-7 (Breast) | 22.72 ± 0.9 | Exhibits activity against estrogen receptor-positive breast cancer |

| HeLa (Cervical) | No significant activity | Lack of efficacy in cervical carcinoma cells |

The mechanism underlying the cytotoxic effects of this compound appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This action leads to apoptosis in cancer cells, as evidenced by molecular docking studies that support these findings .

Comparative Studies

In comparative studies with other compounds, this compound showed superior activity against melanoma and breast cancer cell lines compared to thalidomide, which did not exhibit any activity at higher concentrations tested .

Study on Melanoma Cells

A study focused on the effects of various phenoxy-substituted anilines, including this compound, found that it significantly inhibited the growth of A2058 melanoma cells with an IC₅₀ value of 15.37 μM. This study highlighted the compound's potential as a lead for developing new anticancer agents targeting melanoma .

Anti-Cancer Activity in Breast Cancer Models

Another investigation evaluated the activity of this compound against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that this compound effectively reduced cell viability with IC₅₀ values of 20.99 μM and 22.72 μM respectively, suggesting its potential role in treating aggressive breast cancers .

Safety Profile

In terms of safety, preliminary assessments indicate that this compound does not exhibit significant cytotoxicity towards normal human embryonic renal cells (Hek-293) at concentrations up to 200 μM, suggesting a favorable safety profile for further development .

Properties

IUPAC Name |

5-bromo-2-phenoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODILWJABZJOLRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.